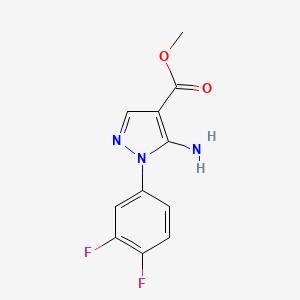

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Description

Propriétés

Formule moléculaire |

C11H9F2N3O2 |

|---|---|

Poids moléculaire |

253.20 g/mol |

Nom IUPAC |

methyl 5-amino-1-(3,4-difluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3 |

Clé InChI |

ISEPIBUHJHAEBQ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5-amino-1-(3,4-difluorophényl)-1H-pyrazole-4-carboxylate de méthyle implique généralement la cyclisation de composés linéaires appropriés. Une méthode courante est la réaction de Knoevenagel-cyclocondensation en tandem d'aldéhydes aromatiques, de malonitrile et de phénylhydrazine dans un mélange de solvant d'eau et d'éthanol à température ambiante . Cette synthèse à trois composants en un seul pot est efficace et respectueuse de l'environnement.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Le 5-amino-1-(3,4-difluorophényl)-1H-pyrazole-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant les propriétés du composé.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, offrant une voie pour une fonctionnalisation ultérieure.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Les réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Les réactifs courants comprennent les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols).

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Le 5-amino-1-(3,4-difluorophényl)-1H-pyrazole-4-carboxylate de méthyle a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif de la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Médecine : Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.

5. Mécanisme d'action

Le mécanisme d'action du 5-amino-1-(3,4-difluorophényl)-1H-pyrazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, des études d'amarrage moléculaire ont suggéré que ce composé pourrait cibler des enzymes telles que la décarboxylase 2,2-dialkylglycine, qui est impliquée dans le métabolisme bactérien . La capacité du composé à se lier à ces cibles peut perturber les processus biologiques essentiels, conduisant à ses effets antimicrobiens.

Composés similaires :

- 5-amino-1,3-diphényl-1H-pyrazole-4-carbonitrile

- 5-amino-3-(2,5-difluorophényl)-1-phényl-1H-pyrazole-4-carbonitrile

Comparaison : Le 5-amino-1-(3,4-difluorophényl)-1H-pyrazole-4-carboxylate de méthyle est unique en raison de la présence du groupe ester méthylique et du motif de substitution spécifique sur le cycle phénylePar exemple, le groupe difluorophényle peut améliorer la lipophilie et la perméabilité membranaire du composé, améliorant potentiellement son efficacité en tant que candidat médicament .

Applications De Recherche Scientifique

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have suggested that this compound may target enzymes such as 2,2-dialkylglycine decarboxylase, which is involved in bacterial metabolism . The compound’s ability to bind to these targets can disrupt essential biological processes, leading to its antimicrobial effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Key Properties of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate and Related Compounds

Structural and Functional Differences

Substituent Variations :

- The 3,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects compared to 4-fluorophenyl () or 3,5-difluorophenyl (). This enhances electrophilicity and may influence binding to biological targets .

- Fluorobenzyl () and dimethylphenyl () substituents alter steric bulk and lipophilicity, impacting solubility and membrane permeability.

Functional Group Modifications :

- Methyl ester vs. ethyl ester : Methyl esters (target compound) hydrolyze faster than ethyl esters (), affecting metabolic stability .

- Carboxylic acid () vs. ester : The carboxylic acid derivative has higher polarity and lower bioavailability compared to ester analogs .

Molecular Weight and Applications :

- The target compound’s higher molecular weight (372.33 vs. 249.24–275.27) correlates with its larger aromatic substituent, suggesting specialized applications in drug discovery. In contrast, lower-weight analogs (e.g., ) are used in pesticide testing .

Activité Biologique

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The chemical formula of methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is . Its structure features a pyrazole ring with an amino group and a difluorophenyl substituent, which contribute to its biological activity.

Research indicates that compounds in the pyrazole class often exhibit their biological effects through several mechanisms:

- Tubulin Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, suggesting potential anticancer properties .

- Antioxidant Activity : Pyrazole derivatives have been reported to possess antioxidant properties. The introduction of specific substituents can enhance these effects, making them candidates for treating oxidative stress-related diseases .

Biological Activity

The biological activity of methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate can be summarized as follows:

Case Studies

- Anticancer Efficacy : A study evaluated the effects of methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate on cancer cell proliferation. The compound showed effective inhibition of cell growth in both liver (HepG2) and cervical (HeLa) cancer cells while sparing normal fibroblast cells from toxicity .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in the colchicine binding site of tubulin, providing a rationale for its observed anticancer activity .

Q & A

Q. How can researchers validate the compound’s target selectivity in complex biological matrices?

- Methodological Answer :

- Proteome-Wide Profiling : Use affinity-based pulldown assays with biotinylated probes and LC-MS/MS identification.

- Kinase Screening Panels : Compare inhibition profiles across 100+ kinases (e.g., Eurofins KinaseProfiler).

- CRISPR-Cas9 Knockout Models : Confirm on-target effects in cell lines lacking the putative target .

Data Analysis and Optimization

Q. What statistical approaches are used to optimize reaction yields during synthesis?

Q. How do researchers address spectral overlaps in NMR characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-13C couplings.

- Variable Temperature NMR : Shifts or sharpens peaks by altering molecular mobility (e.g., at −40°C).

- Isotopic Labeling : ¹⁵N-labeling of the amino group simplifies assignment in crowded regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.